Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(4-bromo-2-chloro-5-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions
Major Products
Substitution: Products vary depending on the nucleophile used, such as phenyl ethers or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols
Scientific Research Applications
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-chloro-5-bromobenzoate: Similar structure but with different positions of the bromine and chlorine atoms.
Uniqueness
Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGLGRSNXOOBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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